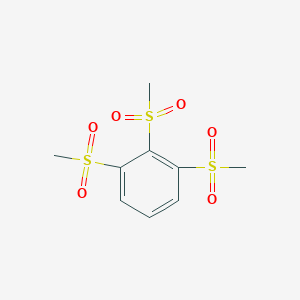
1,2,3-Tri(methanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tri(methanesulfonyl)benzene is an organic compound characterized by a benzene ring substituted with three methanesulfonyl groups at the 1, 2, and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Tri(methanesulfonyl)benzene can be synthesized through the sulfonation of benzene derivatives. One common method involves the reaction of benzene with methanesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions . The reaction typically proceeds via electrophilic aromatic substitution, where the methanesulfonyl groups are introduced sequentially.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tri(methanesulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration and halogenation, due to the electron-withdrawing nature of the methanesulfonyl groups.
Nucleophilic Substitution: The methanesulfonyl groups can be displaced by nucleophiles under appropriate conditions, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents, such as potassium permanganate, can oxidize this compound to form sulfonic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the methanesulfonyl groups to methyl groups.
Major Products Formed:
Nitration: Nitration of this compound yields nitro-substituted derivatives.
Halogenation: Halogenation results in the formation of halogenated benzene derivatives.
Scientific Research Applications
1,2,3-Tri(methanesulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development and as a functional group in bioactive molecules.
Mechanism of Action
The mechanism of action of 1,2,3-Tri(methanesulfonyl)benzene involves its ability to participate in electrophilic and nucleophilic substitution reactions. The electron-withdrawing methanesulfonyl groups enhance the reactivity of the benzene ring towards electrophiles, facilitating various substitution reactions . Additionally, the compound can form stable intermediates during these reactions, contributing to its utility in organic synthesis .
Comparison with Similar Compounds
1,2,4-Tri(methanesulfonyl)benzene: Similar in structure but with different substitution patterns, leading to distinct reactivity and applications.
1,3,5-Tri(methanesulfonyl)benzene: Another isomer with unique properties and uses in organic synthesis.
Uniqueness: 1,2,3-Tri(methanesulfonyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specialized organic molecules and materials .
Properties
CAS No. |
65516-90-7 |
|---|---|
Molecular Formula |
C9H12O6S3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,2,3-tris(methylsulfonyl)benzene |
InChI |
InChI=1S/C9H12O6S3/c1-16(10,11)7-5-4-6-8(17(2,12)13)9(7)18(3,14)15/h4-6H,1-3H3 |
InChI Key |
RNZURVLOGHFPNK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















